REACTION_CXSMILES
|
[C:1]1(C(=O)C)[C:10]2[CH2:9][CH2:8][CH:7]=C[C:5]=2[CH:4]=[CH:3][CH:2]=1.FC(F)(F)C1C=C(CCC[NH2:25])C=CC=1.[BH4-].[Na+].Cl>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C(OCC)C.CO>[C:10]1([CH:9]([NH2:25])[CH2:8][CH3:7])[CH:5]=[CH:4][CH:3]=[CH:2][CH:1]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
172 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C=CCCC12)C(C)=O
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCCN)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 240.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(C(=O)C)[C:10]2[CH2:9][CH2:8][CH:7]=C[C:5]=2[CH:4]=[CH:3][CH:2]=1.FC(F)(F)C1C=C(CCC[NH2:25])C=CC=1.[BH4-].[Na+].Cl>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C(OCC)C.CO>[C:10]1([CH:9]([NH2:25])[CH2:8][CH3:7])[CH:5]=[CH:4][CH:3]=[CH:2][CH:1]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
172 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C=CCCC12)C(C)=O
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCCN)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 240.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(C(=O)C)[C:10]2[CH2:9][CH2:8][CH:7]=C[C:5]=2[CH:4]=[CH:3][CH:2]=1.FC(F)(F)C1C=C(CCC[NH2:25])C=CC=1.[BH4-].[Na+].Cl>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].C(OCC)C.CO>[C:10]1([CH:9]([NH2:25])[CH2:8][CH3:7])[CH:5]=[CH:4][CH:3]=[CH:2][CH:1]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
172 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C=CCCC12)C(C)=O
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCCN)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 240.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |